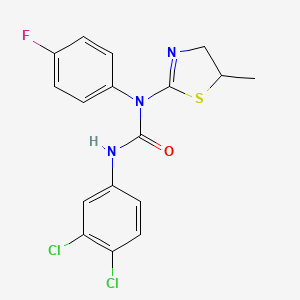
3-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea
Descripción general
Descripción
JR-AB2-011 is a potent and selective inhibitor of mTORC2 kinase activity. It markedly reduces mTORC2 signaling and IC50 while enhancing apoptotic levels in GBM cells.
Actividad Biológica
The compound 3-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a thiazole derivative that has been investigated for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A thiazole ring , which is known for its role in various biological activities.
- A dichlorophenyl group that may enhance lipophilicity and biological interactions.
- A fluorophenyl moiety that can influence pharmacokinetic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . For instance:
- A study demonstrated that thiazole derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Compounds similar to the target compound showed favorable efficacy against drug-resistant strains of Candida .
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively documented:
- In vitro studies indicated that certain thiazole compounds could significantly reduce the viability of cancer cell lines such as Caco-2 and A549 .
- Structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance anticancer efficacy, with specific substitutions leading to increased cytotoxicity against various cancer cell lines .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
Detailed Research Findings
| Activity Type | Target Organism/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | 0.5 µg/mL | |
| Antimicrobial | E. faecium | 0.7 µg/mL | |
| Anticancer | Caco-2 | 10 µM | |
| Anticancer | A549 | 8 µM |
The biological activity of this compound is likely related to its ability to interfere with cellular processes in target organisms:
- The thiazole moiety is known to interact with specific enzymes and receptors involved in cell proliferation and survival.
- The presence of halogenated phenyl groups may enhance binding affinity to target sites, thus improving efficacy.
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FN3OS/c1-10-9-21-17(25-10)23(13-5-2-11(20)3-6-13)16(24)22-12-4-7-14(18)15(19)8-12/h2-8,10H,9H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTNZYABDOSOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















